molecular formula C21H24N6 B11596192 6-(azepan-1-yl)-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-(azepan-1-yl)-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Katalognummer: B11596192
Molekulargewicht: 360.5 g/mol
InChI-Schlüssel: KDPUBXDYODZMLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(azepan-1-yl)-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is a heterocyclic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine ring substituted with azepane and diphenylamine groups, which contribute to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepan-1-yl)-N,N’-diphenyl-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Core: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Substitution with Azepane: The azepane group is introduced via nucleophilic substitution, where azepane reacts with the triazine core.

    Introduction of Diphenylamine Groups: The final step involves the substitution of the remaining positions on the triazine ring with diphenylamine groups, typically using a palladium-catalyzed coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-(azepan-1-yl)-N,N’-diphenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Palladium-catalyzed coupling reactions using appropriate halides and amines.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.

Wirkmechanismus

The mechanism of action of 6-(azepan-1-yl)-N,N’-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-(azepan-1-yl)pyridine-3-amine hydrochloride
  • 6-(azepan-1-yl)-5-nitro-N~2~-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine
  • 6-(azepan-1-yl)pyridine-3-boronic acid

Uniqueness

Compared to similar compounds, 6-(azepan-1-yl)-N,N’-diphenyl-1,3,5-triazine-2,4-diamine stands out due to its unique triazine core structure and the presence of both azepane and diphenylamine groups

Eigenschaften

Molekularformel

C21H24N6

Molekulargewicht

360.5 g/mol

IUPAC-Name

6-(azepan-1-yl)-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H24N6/c1-2-10-16-27(15-9-1)21-25-19(22-17-11-5-3-6-12-17)24-20(26-21)23-18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2,(H2,22,23,24,25,26)

InChI-Schlüssel

KDPUBXDYODZMLU-UHFFFAOYSA-N

Kanonische SMILES

C1CCCN(CC1)C2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.